2-amino-5-cyclohexylpentanoic acid 2-amino-5-cyclohexylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 5428-12-6
VCID: VC8024906
InChI: InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)
SMILES:
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol

2-amino-5-cyclohexylpentanoic acid

CAS No.: 5428-12-6

Cat. No.: VC8024906

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-cyclohexylpentanoic acid - 5428-12-6

Specification

CAS No. 5428-12-6
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
IUPAC Name 2-amino-5-cyclohexylpentanoic acid
Standard InChI InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)
Standard InChI Key LGIVZSMPEFXNLH-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CCCC(C(=O)O)N

Introduction

Structural and Chemical Properties

2-Amino-5-cyclohexylpentanoic acid (molecular formula: C₁₁H₂₁NO₂, molecular weight: 199.29 g/mol) features a cyclohexyl group at the fifth carbon of a pentanoic acid chain, with an amino group at the second position. The compound exists in two enantiomeric forms, (R)- and (S)-configurations, which exhibit distinct steric and electronic properties influencing their reactivity and interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₁NO₂
Molecular Weight199.29 g/mol
CAS Number5428-12-6
Enantiomers(R)- and (S)-configurations
SolubilityModerate in organic solvents

The cyclohexyl moiety introduces significant hydrophobicity, enhancing membrane permeability in peptide derivatives. This structural feature also contributes to conformational rigidity, which can stabilize secondary structures in synthetic peptides .

Synthetic Methodologies

Synthesis of 2-amino-5-cyclohexylpentanoic acid typically involves multi-step strategies to incorporate the cyclohexyl group while preserving stereochemical integrity. A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protection to prevent unwanted side reactions during peptide coupling.

Fmoc-Protection Strategy

The (S)-enantiomer’s Fmoc-protected derivative (CAS 2350058-24-9) is synthesized via reaction with Fmoc chloride in dichloromethane or dimethylformamide, using diisopropylethylamine as a base. This method achieves yields exceeding 85% under optimized conditions.

Table 2: Representative Synthesis Conditions

ParameterDetails
ReagentsFmoc chloride, DIEA, DCM/DMF
TemperatureRoom temperature (20–25°C)
Reaction Time4–6 hours
Yield85–90%

Alternative routes employ cyclohexanevaleric acid (CAS 5962-88-9) as a precursor, undergoing amination via Curtius rearrangement or enzymatic resolution to access enantiopure forms .

Applications in Peptide Synthesis

The compound’s primary utility lies in solid-phase peptide synthesis (SPPS), where its Fmoc-protected form enables sequential assembly of complex peptides.

Role in SPPS

  • Amino Group Protection: The Fmoc group shields the amino functionality during coupling, permitting selective deprotection under mild basic conditions (e.g., piperidine).

  • Side Chain Incorporation: The cyclohexyl side chain enhances peptide stability against proteolytic degradation, a critical factor in therapeutic peptide design .

Table 3: Comparative Stability of Peptide Derivatives

Side ChainProteolytic Half-Life (h)
Cyclohexyl12.3 ± 1.2
Phenyl8.7 ± 0.9
Linear Alkyl5.1 ± 0.6

Data adapted from peptide stability assays highlight the cyclohexyl group’s superiority in prolonging half-life compared to phenyl or linear alkyl substituents .

Fmoc-Protected Derivatives

The Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid (C₂₆H₃₁NO₄, MW 421.5 g/mol) is indispensable in modern peptide chemistry. Its synthesis and applications are well-documented:

  • Deprotection Efficiency: Treatment with 20% piperidine in DMF removes the Fmoc group within 10 minutes, achieving >95% deprotection yield.

  • Coupling Kinetics: Activators like HBTU/HOBt facilitate coupling with reaction times under 1 hour, critical for high-throughput synthesis.

Medicinal Chemistry and Drug Development

While direct pharmacological data on 2-amino-5-cyclohexylpentanoic acid are sparse, its structural analogs demonstrate promising therapeutic potential:

Neuroprotective Agents

Peptides incorporating cyclohexyl-modified residues exhibit enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics . For instance, cyclohexyl-containing analogs of neuropeptide Y show 40% greater brain uptake than phenyl-substituted counterparts .

Antimicrobial Peptides

Hydrophobic cyclohexyl side chains augment membrane disruption in gram-positive bacteria. A recent study reported MIC values of 2–4 µg/mL for cyclohexyl-modified defensin analogs, outperforming native peptides by 8-fold .

Comparative Analysis with Structural Analogs

The cyclohexyl group’s impact becomes evident when compared to other substituents:

Table 4: Side Chain Effects on Peptide Properties

PropertyCyclohexylPhenyl
LogP3.22.8
α-Helicity Retention92%78%
Serum Stability (t₁/₂)12.3 h8.7 h

These data underscore the cyclohexyl group’s unique ability to balance hydrophobicity and structural stability .

Research Gaps and Future Directions

Despite its synthetic utility, critical knowledge gaps persist:

  • Biological Activity Profiling: Systematic studies on the parent compound’s receptor interactions are lacking.

  • In Vivo Pharmacokinetics: Long-term toxicity and metabolic fate of cyclohexyl-containing peptides remain uncharacterized.

  • Enantiomer-Specific Effects: Differential bioactivities of (R)- and (S)-forms warrant investigation.

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